molecular formula C20H26ClNO5 B564567 N,N-Didesmethyl Trimebutine-d5 Hydrochloride CAS No. 1189893-33-1

N,N-Didesmethyl Trimebutine-d5 Hydrochloride

Cat. No.: B564567
CAS No.: 1189893-33-1
M. Wt: 400.911
InChI Key: NOKRVDGVOIZAKJ-PAJIIYFZSA-N
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Description

N,N-Didesmethyl Trimebutine-d5 Hydrochloride: is a deuterium-labeled analogue of N,N-Didesmethyl Trimebutine Hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didesmethyl Trimebutine-d5 Hydrochloride involves the deuteration of N,N-Didesmethyl Trimebutine Hydrochloride. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecular structure. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with advanced purification techniques to ensure the high purity and consistency required for research applications.

Chemical Reactions Analysis

Types of Reactions: N,N-Didesmethyl Trimebutine-d5 Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Profile

N,N-Didesmethyl Trimebutine-d5 Hydrochloride exhibits several pharmacological activities that make it relevant in both research and therapeutic contexts:

  • Opioid Receptor Interaction : Functions as a weak mu-opioid receptor agonist, contributing to its analgesic effects, particularly in alleviating abdominal pain associated with conditions like Irritable Bowel Syndrome (IBS) and inflammatory bowel diseases (IBD) .
  • Antimuscarinic Effects : Exhibits antimuscarinic properties that help reduce gut motility and spasms, providing symptomatic relief in various gastrointestinal disorders .
  • Sodium Channel Blockade : Inhibits sodium currents in sensory neurons, similar to local anesthetics, which may contribute to its analgesic effects by reducing neuronal excitability .

Clinical Studies and Findings

Numerous studies have investigated the efficacy of this compound in clinical settings:

  • Visceral Pain Reduction : Animal models have shown that this compound significantly reduces visceral pain perception, as evidenced by the abdominal withdrawal reflex (AWR) score during colorectal distension tests .
  • Analgesic Efficacy : Clinical trials indicate that patients treated with formulations containing this compound experienced substantial relief from abdominal pain compared to placebo groups. The analgesic effects were particularly pronounced in patients with IBS and functional gastrointestinal disorders .

Table 1: Summary of Clinical Findings on this compound

Study ReferenceCondition TreatedOutcome MeasureResult
Ghidini et al. (1986)Abdominal PainPain Relief ScoreSignificant improvement compared to placebo
Miura et al. (1989)IBSAWR ScoreReduced visceral pain perception
Roman et al. (1999)IBDQuality of Life IndexEnhanced quality of life reported

Case Studies

A notable case study involved a 19-year-old female who self-poisoned with Trimebutine, leading to an investigation into the toxicokinetics of its metabolites, including this compound. The study revealed that the metabolite maintained significant biological activity even at reduced concentrations, underscoring its potency and relevance in therapeutic contexts .

Research Applications

This compound is primarily utilized in research settings for:

  • Pharmacokinetic Studies : Its isotopic labeling allows for precise tracking in metabolic studies, aiding in understanding drug metabolism and efficacy.
  • Reference Standard : Serves as a reference standard in analytical chemistry for developing assays related to gastrointestinal drugs .
  • Interaction Studies : Research focuses on binding affinities and metabolic pathways involving this compound to elucidate its action mechanisms and potential side effects when used therapeutically .

Mechanism of Action

The mechanism of action of N,N-Didesmethyl Trimebutine-d5 Hydrochloride involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is primarily used to study the pharmacokinetics and metabolism of related drugs. The incorporation of deuterium can alter the metabolic stability and distribution of the compound, providing valuable insights into its behavior in biological systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool for researchers .

Biological Activity

N,N-Didesmethyl Trimebutine-d5 Hydrochloride is a stable isotope-labeled analogue of the well-known spasmolytic agent Trimebutine. This compound is primarily used in pharmacological studies to trace metabolic pathways and understand the biological activity of its parent compound. The unique deuterium labeling allows for precise tracking in biological systems, enhancing the understanding of its pharmacokinetics and pharmacodynamics.

  • Molecular Formula : C20_{20}H20_{20}D5_5NO5_5·HCl
  • Molecular Weight : 431.89 g/mol
  • CAS Number : 1286624-16-5
  • Purity : >95% (HPLC)

This compound exhibits a mechanism similar to that of Trimebutine, which acts as a spasmolytic agent. It modulates gastrointestinal motility and provides relief from abdominal pain through its action on opioid receptors and muscarinic receptors. The compound is known to have weak mu-opioid agonist properties, contributing to its analgesic effects in gastrointestinal disorders.

Pharmacological Effects

  • Spasmolytic Activity :
    • N,N-Didesmethyl Trimebutine-d5 has been shown to effectively reduce intestinal spasms, making it beneficial for conditions like irritable bowel syndrome (IBS).
    • Studies indicate that it can regulate colonic motility, providing symptomatic relief in gastrointestinal disorders .
  • Opioid Receptor Interaction :
    • The compound interacts with mu-opioid receptors, although its affinity is lower compared to traditional opioids. This interaction is crucial for its analgesic properties without the high risk of addiction associated with stronger opioids .
  • Neuroprotective Effects :
    • Research has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may influence neurotransmitter release and modulate neuronal excitability, contributing to its therapeutic profile .

Case Studies and Clinical Trials

Several studies have focused on the biological activity and therapeutic potential of this compound:

  • Study on Gastrointestinal Disorders : A clinical trial assessed the efficacy of Trimebutine in patients with IBS, demonstrating significant improvements in abdominal pain and bowel function. The labeled metabolite was used to trace the pharmacokinetics of Trimebutine during the study .
  • Neuropharmacological Evaluation : In animal models, N,N-Didesmethyl Trimebutine-d5 was evaluated for its neuroprotective properties against oxidative stress. Results indicated a reduction in neuronal damage markers, suggesting potential applications in treating neurodegenerative conditions .

Data Summary

PropertyValue
Molecular FormulaC20_{20}H20_{20}D5_5NO5_5·HCl
Molecular Weight431.89 g/mol
CAS Number1286624-16-5
Purity>95% (HPLC)
Spasmolytic ActivityEffective in IBS treatment
Opioid Receptor InteractionWeak mu-opioid agonist
Neuroprotective EffectsReduces oxidative stress markers

Properties

IUPAC Name

(2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H/i1D3,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKRVDGVOIZAKJ-PAJIIYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747622
Record name 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189893-33-1
Record name 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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